molecular formula C19H15NO8 B14121247 Aristolochic acid IV methyl ester CAS No. 17448-02-1

Aristolochic acid IV methyl ester

Cat. No.: B14121247
CAS No.: 17448-02-1
M. Wt: 385.3 g/mol
InChI Key: ZBPXXSGUWSGXMY-UHFFFAOYSA-N
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Description

Aristolochic acid IV methyl ester is a derivative of aristolochic acids, which are naturally occurring compounds found in plants of the Aristolochia genus. These compounds have been used in traditional medicine for centuries but are now known to be highly toxic, causing nephrotoxicity and carcinogenicity . This compound is one of the many derivatives that have been studied for its chemical properties and biological effects.

Preparation Methods

The synthesis of aristolochic acid IV methyl ester involves several steps, primarily based on the Suzuki-Miyaura coupling reaction. The key intermediate is the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol, which is generated by oxidation of the aldoxime precursor . This intermediate undergoes coupling with various benzaldehyde 2-boronates, followed by aldol condensation/elimination to form the desired phenanthrene intermediate. Deprotection of the benzyl alcohol and sequential oxidation steps yield the nitrocarboxylic acids, which are then esterified to form this compound .

Chemical Reactions Analysis

Aristolochic acid IV methyl ester undergoes several types of chemical reactions:

Common reagents used in these reactions include butyl lithium, iodine, and dimethylformamide. The major products formed from these reactions are various nitrocarboxylic acids and their derivatives .

Mechanism of Action

The toxic effects of aristolochic acid IV methyl ester are primarily due to its ability to form DNA adducts. These adducts cause mutations, particularly A→T transversions, which can lead to cancer . The compound is transported into cells by organic anion transporters and is metabolized to reactive intermediates that bind to DNA . This process triggers a cascade of molecular events leading to cell damage and carcinogenesis.

Properties

IUPAC Name

methyl 8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO8/c1-24-9-4-11-10(14(5-9)25-2)6-13(20(22)23)16-12(19(21)26-3)7-15-18(17(11)16)28-8-27-15/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPXXSGUWSGXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169827
Record name Aristolochic acid IV methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17448-02-1
Record name Aristolochic acid IV methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017448021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid IV methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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